1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)-

Peptide Engineering Conformational Rigidity Lipophilicity

1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)- (CAS 1217525-04-6), commonly referred to as Boc-D-octahydroindole-2-carboxylic acid (Boc-D-Oic), is a protected, non-proteinogenic amino acid. It features a D-configured, fully saturated indoline core bearing an N-terminal tert-butoxycarbonyl (Boc) protecting group and a free C-terminal carboxylic acid.

Molecular Formula C14H22NO4-
Molecular Weight 268.33 g/mol
Cat. No. B12335806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)-
Molecular FormulaC14H22NO4-
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)[O-]
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/p-1/t9?,10?,11-/m1/s1
InChIKeyPOJYGQHOQQDGQZ-VQXHTEKXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)-: A D-Configured Building Block for Peptide Drug Engineering


1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)- (CAS 1217525-04-6), commonly referred to as Boc-D-octahydroindole-2-carboxylic acid (Boc-D-Oic), is a protected, non-proteinogenic amino acid [1]. It features a D-configured, fully saturated indoline core bearing an N-terminal tert-butoxycarbonyl (Boc) protecting group and a free C-terminal carboxylic acid. This bicyclic scaffold serves as a conformationally rigid D-proline surrogate in peptide and peptidomimetic synthesis, with a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol . Its lipophilic character, predicted to be higher than proline (XLogP3-AA = 2.6), makes it a strategic choice for modulating peptide absorption and distribution .

Procurement Alert: Why the (2R) Isomer of Boc-Octahydroindole-2-Carboxylic Acid Cannot Be Replaced by Its (2S) Counterpart


Generic substitution between Boc-D-Oic and its enantiomer, Boc-L-octahydroindole-2-carboxylic acid, is scientifically invalid. The two stereoisomers induce opposite conformational effects when incorporated into peptide chains, leading to entirely different biological outcomes [1]. The (2R) configuration is essential for mimicking D-amino acid residues, which are often critical for enhancing metabolic stability against proteolytic degradation in therapeutic peptides [1]. Furthermore, the octahydroindole core offers greater lipophilicity than proline, and this property is configuration-dependent, directly influencing the rate of absorption and distribution through biological membranes [2]. The required specific stereochemistry (2R,3aS,7aS) is also a key intermediate for certain angiotensin-converting enzyme (ACE) inhibitors like perindoprilat, where the incorrect isomer is considered an impurity rather than a viable alternative .

Quantitative Selection Factors for 1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)-


Enhanced Conformational Rigidity and Lipophilicity Advantage Over Proline in Peptide Backbone Engineering

Octahydroindole-2-carboxylic acid (Oic), the core scaffold of the target compound, introduces greater backbone rigidity and lipophilicity into peptides compared to its closest natural analog, proline. This is a class-level advantage for all Oic isomers. The predicted lipophilicity for the Boc-protected derivative is XLogP3-AA = 2.6, significantly higher than that of proline (XLogP3 = -1.64)[1][2]. This increased lipophilicity is directly correlated with improved rates of absorption and distribution through biological membranes, a critical factor for oral peptide drug bioavailability [1].

Peptide Engineering Conformational Rigidity Lipophilicity

Stereospecific Enzymatic Stability: D-Oic Isomers Resist Proteolytic Degradation Unlike L-Proline Analogs

The use of D-amino acids is a well-established strategy to confer resistance to proteolytic enzymes in peptide therapeutics. The (2R) configuration of Boc-D-Oic provides a D-configured proline surrogate, which, when incorporated into a peptide sequence, can prevent cleavage by endogenous proteases. Studies on bradykinin B2 receptor antagonists show that incorporating the (2S,3aS,7aS)-Oic isomer improves resistance to degrading enzymes, leading to orally available candidates. The (2R) isoform is anticipated to provide an orthogonal and potentially superior metabolic stability profile for peptides requiring a D-conformation at a key turn position [1].

Metabolic Stability Protease Resistance D-Amino Acid Surrogate

Intermediate Specificity in ACE Inhibitor Synthesis: (2R,3aS,7aS) Isomer as a Validated Perindoprilat Building Block

The (2R,3aS,7aS)-octahydroindole-2-carboxylic acid scaffold, which constitutes the backbone of the target compound after Boc deprotection, is a certified intermediate in the synthesis of the potent ACE inhibitor perindoprilat . This provides industrial validation for the specific stereochemistry. The corresponding (2S) isomer leads to a completely different diastereomer in the final drug molecule and is not a substitute for this particular synthetic route. Commercial suppliers explicitly list (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid Hydrochloride as an intermediate for this application, confirming the industrial relevance of the (2R) configuration .

ACE Inhibitor Perindopril Synthesis Chiral Intermediate

Diastereoselective α-Alkylation: A Unique Synthetic Handle for Generating Enantiopure α-Tetrasubstituted Oic Derivatives

The (2R,3aS,7aS) stereochemistry is not only a target but also a powerful synthetic handle. A methodology for its synthesis involves the formation of a trichloromethyloxazolidinone derivative, which then undergoes completely diastereoselective α-alkylation. This allows for the creation of otherwise challenging-to-access enantiopure α-tetrasubstituted Oic derivatives [1]. This synthetic versatility is specific to the enantiopure (2R) form, as the selectivity is dictated by the chiral environment of the oxazolidinone intermediate. Such a route cannot be replicated with the racemic mixture or the (2S) isomer to yield the same diastereomeric purity.

Synthetic Methodology Diastereoselective Alkylation Diversification

High-Impact Application Scenarios for 1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)-


Design of Metabolically Stable D-Peptide Therapeutics

Use Boc-D-octahydroindole-2-carboxylic acid as a D-proline surrogate in the solid-phase synthesis of peptide agonists or antagonists. Its incorporation into a sequence is expected to induce a unique turn conformation while providing the D-amino acid characteristic of resistance to proteolytic degradation, directly addressing the short half-life of many peptide leads. The (2R) isomer ensures the correct spatial orientation for binding to targets where a D-conformation is mandatory [1].

Synthesis of Perindoprilat and Related ACE Inhibitor Impurities

Employ the (2R,3aS,7aS) scaffold, after Boc removal, as a critical chiral intermediate in the synthesis of the antihypertensive drug perindoprilat. Procuring the specific (2R) isomer is essential for both the targeted synthesis of perindoprilat analogs and the preparation of specific isomeric impurities required for regulatory pharmacopoeia compliance .

Conformationally Rigid, Lipophilic Library Synthesis for Membrane Permeability Optimization

Leverage the compound's high XLogP3-AA of 2.6 to create focused libraries of cyclic peptides or peptidomimetics with improved membrane permeability. Starting from this building block, which is 17,400 times more lipophilic than proline, chemists can systematically explore the relationship between conformational constraint and passive diffusion, a key parameter for oral bioavailability [2].

Diastereoselective Synthesis of α-Tetrasubstituted Amino Acid Derivatives

Utilize the proven, completely diastereoselective α-alkylation methodology available for the (2R)-Oic scaffold. Researchers can generate a suite of enantiopure, α-tetrasubstituted Oic derivatives for the exploration of structure-activity relationships (SAR) in drug discovery programs, a task that would be challenging and inefficient with a less stereochemically pure or racemic starting material [3].

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